rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride
Description
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m0./s1 |
InChI Key |
BIXXSQBQDHGGSW-LBZPYWGZSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@H]2OC1)N.Cl |
Canonical SMILES |
C1CC2C(CC2OC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyclobutanones
Cyclobutanone intermediates derived from cyclization are converted to amines via reductive amination. Zinc dust in acetic acid reduces oximes or imines formed from hydroxylamine hydrochloride. For rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine, the oxime intermediate is stirred with sodium acetate and hydroxylamine hydrochloride in ethanol/water at 327 K, followed by extraction and drying.
Hydrochloride Salt Precipitation
The free base is treated with hydrochloric acid in dichloromethane or ethanol to precipitate the hydrochloride salt. Crystallization conditions (e.g., solvent polarity, temperature) influence purity, with industrial batches achieving 95% purity.
Stereochemical Control and Racemic Resolution
The rac-(1R,6S,7S) configuration arises from non-stereoselective cyclization steps. Chiral resolution via diastereomeric salt formation or chromatography is required to isolate enantiomers. For example, chiral HPLC using amylose-based columns separates enantiomers, though industrial-scale processes often retain the racemic mixture.
Industrial-Scale Synthesis and Optimization
Reaction Conditions and Yields
Process Challenges
-
Byproduct Formation : Competing ring-opening reactions during cyclization reduce yields.
-
Scalability : Zinc-mediated reductions require careful stoichiometry to avoid exothermic side reactions.
Analytical Characterization
Key spectroscopic data for this compound:
-
<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 3.82 (m, 1H, H-7), 3.45 (dd, J = 11.2 Hz, 1H, H-6), 2.95 (m, 2H, H-1, H-4).
Emerging Methodologies
Recent advances include flow chemistry for continuous cyclization-amination sequences and enzymatic desymmetrization using engineered BVMOs to access enantiopure variants .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride has potential applications as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for the synthesis of novel therapeutic agents targeting specific biological pathways or receptors.
Case Study: Drug Development
Research has indicated that this compound may interact with various enzymes and receptors, leading to modulation of biological pathways. For instance, studies have explored its potential as a lead compound in developing drugs aimed at neurological disorders, where modulation of neurotransmitter systems is crucial.
Biological Research
This compound's interaction with biological targets is significant for understanding cellular signaling pathways. It may act as a probe in biochemical studies, allowing researchers to investigate enzyme-substrate interactions and other molecular recognition processes.
Case Study: Enzyme Interaction Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in studying metabolic regulation and potential therapeutic effects in metabolic disorders.
Synthetic Chemistry
The unique bicyclic structure of this compound makes it valuable for exploring new synthetic methodologies. It serves as a versatile intermediate for synthesizing more complex organic compounds.
Case Study: Synthesis Methodologies
Researchers have utilized this compound to develop new reaction pathways that enhance yield and selectivity in organic synthesis, demonstrating its role in advancing synthetic chemistry techniques.
Mechanism of Action
The mechanism of action of rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following bicyclic amines are selected based on structural and functional similarities:
Structural and Functional Analysis
Bicyclic Scaffold Variations
- Target vs. C₈H₁₆ClN () :
The target’s 2-oxabicyclo[4.2.0] system introduces oxygen, increasing polarity compared to the purely hydrocarbon bicyclo[4.2.0] scaffold in C₈H₁₆ClN. This difference may enhance aqueous solubility and receptor-binding specificity . - Target vs.
Stereochemical Impact
- The target’s (1R,6S,7S) configuration distinguishes it from the (1R,6S) stereoisomer in C₁₄H₂₆N₂O₂ (). The absence of 7S stereodesignation in the latter may alter interactions with chiral biological targets, such as enzymes or receptors .
Functional Group and Substituent Effects
- C₆H₁₂ClNO (): The compact structure may favor CNS penetration but limit solubility due to fewer polar groups .
Research Findings and Implications
- Solubility and Bioavailability: The target’s oxygen bridge and hydrochloride salt likely confer superior solubility over non-oxygenated analogs like C₈H₁₆ClN, aligning with trends observed in oxabicyclo derivatives .
- Stereoselectivity :
The (7S) configuration in the target may optimize binding to amine-sensitive targets (e.g., GPCRs), whereas racemic mixtures like C₁₄H₂₆N₂O₂ could exhibit mixed efficacy . - Pharmacological Potential: Bicyclo[4.2.0] systems are explored for antiviral and analgesic applications. The target’s balance of ring size and polarity positions it as a candidate for further in vivo studies .
Biological Activity
Rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride is a bicyclic amine compound notable for its unique oxabicyclo structure. With the CAS number 2173996-83-1 and a molecular formula of C7H14ClNO, this compound has garnered attention for its biological activity, particularly in modulating various molecular targets within biological systems. This article delves into the biological activity of this compound, summarizing research findings, case studies, and comparative data.
| Property | Value |
|---|---|
| Molecular Formula | C7H14ClNO |
| Molar Mass | 163.65 g/mol |
| CAS Number | 2173996-83-1 |
| Physical Form | White solid |
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. These interactions can lead to significant alterations in cellular functions and pathways. The exact mechanisms may vary based on the biological context and the specific targets involved.
Target Interactions
Research indicates that this compound may interact with:
- Enzymes : Modulating enzymatic activity which can influence metabolic pathways.
- Receptors : Potentially affecting receptor-mediated signaling pathways.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of bicyclic amines exhibit antimicrobial properties, suggesting that this compound may possess similar effects against various pathogens .
- Neuropharmacological Effects : Research has indicated that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
- Enzyme Inhibition : Investigations into enzyme inhibition have shown that this compound can inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride | Bicyclic amine structure without oxabicyclo feature | Limited studies available |
| rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride | Contains an azabicyclo structure | Potential neuroactive effects |
Q & A
Q. What are the recommended methods for synthesizing rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For bicyclic amines, strategies such as ring-closing metathesis or acid-catalyzed intramolecular cyclization are common. Optimization may require adjusting catalysts (e.g., chiral catalysts for stereochemical control), temperature gradients, or solvent polarity to enhance yield and purity. Monitoring via TLC or HPLC at intermediate steps is critical to isolate the desired product .
Q. How can the stereochemistry and purity of this compound be validated experimentally?
- Chiral HPLC or SFC : To confirm enantiomeric ratios in the rac-mixture.
- NMR Spectroscopy : H and C NMR can identify diastereotopic protons and confirm bicyclic structure.
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained.
- Mass Spectrometry (HRMS) : Validates molecular weight (254.38 g/mol for the free base) .
Q. What solubility and storage conditions are critical for maintaining compound integrity?
The hydrochloride salt form improves aqueous solubility. Solubility in DMSO (e.g., 10 mM stock solutions) is common for biological assays. Storage at 2–8°C under inert atmosphere (argon/nitrogen) prevents degradation. Purity (>95%) should be verified via HPLC before use .
Advanced Research Questions
Q. How does stereochemical variation in bicyclo[4.2.0]octane derivatives influence biological activity?
Comparative studies on structurally similar compounds (e.g., 7-oxabicyclo[4.1.0]heptan-2-one) show that stereochemistry at bridgehead positions (1R,6S,7S) modulates receptor affinity or enzyme inhibition. For example, amine positioning affects hydrogen-bonding interactions with targets like serotonin receptors. Molecular docking simulations can predict binding modes .
Q. What strategies are effective for resolving the rac-mixture into enantiomers, and how is chiral purity assessed?
- Chiral Resolution : Use chiral acids (e.g., tartaric acid derivatives) for diastereomeric salt formation.
- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer.
- Chiral Stationary Phases : SFC or HPLC with cellulose-based columns (e.g., Chiralpak®) achieves baseline separation.
Post-resolution, enantiomeric excess (ee) is quantified via polarimetry or chiral HPLC .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Density Functional Theory (DFT) : Predicts stability of stereoisomers and reactive intermediates.
- Molecular Dynamics (MD) : Simulates ligand-target interactions (e.g., with GPCRs or ion channels).
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic liability.
Software such as Schrödinger Suite or AutoDock integrates these methods .
Q. How should researchers address contradictions in biological activity data across studies?
- Source Analysis : Verify compound purity (>98%) and storage conditions (e.g., degradation in DMSO stocks).
- Assay Variability : Standardize protocols (e.g., cell line viability, incubation times).
- Structural Confirmation : Re-validate stereochemistry if discrepancies arise (e.g., unintended epimerization during synthesis) .
Q. What experimental approaches are suitable for probing the compound’s mechanism of action in neurological targets?
- Radioligand Binding Assays : Measure affinity for receptors (e.g., σ-1 or NMDA receptors).
- Calcium Imaging : Monitor intracellular Ca flux in neuronal cells.
- Electrophysiology : Patch-clamp studies on ion channels (e.g., GABA receptors).
Combine with knock-out models or siRNA to confirm target specificity .
Q. How can degradation pathways be characterized to improve formulation stability?
Q. What analytical techniques are recommended for quantifying trace impurities in batch synthesis?
- UHPLC-MS : Detects impurities at <0.1% levels.
- ICP-MS : Screens for heavy metals (if metal catalysts are used).
- NMR with Cryoprobes : Enhances sensitivity for low-abundance contaminants .
Methodological Resources
- Stereochemical Analysis : PubChem’s computed stereodescriptors and InChI keys (e.g., UJQLXEZBYXOMND-UHFFFAOYSA-N) .
- Biological Activity Comparisons : Tabulated data on structurally related bicyclic amines (e.g., receptor affinities) .
- Software Tools : OEChem for structure validation, Schrödinger for docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
